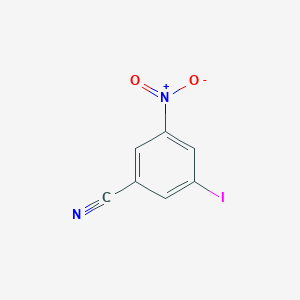

3-Iodo-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPUKJLGQKVRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Nitriles As Synthetic Organic Intermediates

Aryl nitriles, or benzonitriles, are a class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. They are pivotal intermediates in organic synthesis due to the versatility of the nitrile group, which can be readily converted into a variety of other functional groups. researchgate.netup.pt This transformative potential allows for the construction of a diverse array of complex molecules.

The cyano group can be hydrolyzed to form carboxylic acids, reduced to primary amines, or converted to amides, aldehydes, and ketones. researchgate.net This functional group interconversion is fundamental in the synthesis of numerous valuable products, including pharmaceuticals, agrochemicals, dyes, and advanced materials. researchgate.netup.ptsioc-journal.cn For instance, aryl nitriles are key precursors in the production of certain non-steroidal anti-inflammatory drugs and other bioactive molecules. The development of efficient methods for the synthesis of aryl nitriles, such as transition metal-catalyzed cyanation reactions, continues to be an active area of research, underscoring their importance in contemporary chemistry. researchgate.netrsc.org

Role of Halogenated Nitroaromatic Scaffolds in Modern Chemical Synthesis

Halogenated nitroaromatic compounds are a significant class of molecules that serve as versatile building blocks in chemical synthesis. nih.govingentaconnect.com The presence of both a halogen atom and a nitro group on an aromatic ring imparts unique reactivity to these scaffolds. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution reactions. scispace.comasm.org This allows for the displacement of the halogen or other leaving groups by a wide range of nucleophiles, facilitating the introduction of new functionalities.

Furthermore, the nitro group itself can be readily reduced to an amino group, which is a key functional group in a vast number of pharmaceuticals, dyes, and other specialty chemicals. ingentaconnect.com The halogen atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes halogenated nitroaromatics highly valuable in the construction of complex molecular architectures. They are extensively used as starting materials in the synthesis of pesticides, herbicides, and pharmaceuticals. nih.govingentaconnect.com

Structural and Electronic Considerations for 3 Iodo 5 Nitrobenzonitrile Within Substituted Benzonitrile Frameworks

Direct Synthetic Routes to this compound

Direct synthesis of this compound can be achieved through several strategic approaches, each starting from a different precursor and employing specific reaction types.

Iodination Strategies in Substituted Benzonitrile (B105546) Synthesis

The introduction of an iodine atom onto a substituted benzonitrile ring is a key strategy. This often involves electrophilic aromatic substitution, where an iodinating agent reacts with a benzonitrile derivative. For instance, the iodination of 3-nitrobenzonitrile would directly yield the target molecule. The reactivity of the benzonitrile ring is influenced by the existing substituents; in this case, the nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Various iodinating reagents can be employed, including molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) often activated by a catalyst. organic-chemistry.org The choice of reagent and reaction conditions is critical to achieve regioselectivity and high yield.

Another approach is the Sandmeyer reaction, starting from 3-amino-5-nitrobenzonitrile. This involves the diazotization of the amino group followed by treatment with an iodide salt, typically potassium iodide, often in the presence of a copper(I) catalyst.

The following table summarizes common iodination methods for arenes, which are applicable to substituted benzonitriles.

| Iodination Method | Reagents | Substrate Example | Key Features |

| Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃) | Anisole | Direct iodination of activated aromatic rings. |

| N-Iodosuccinimide (NIS) | NIS, Catalyst (e.g., AgOTf) | Acetanilide | Mild conditions, suitable for various functional groups. organic-chemistry.org |

| Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. KI, CuI | 3-Aminobenzonitrile (B145674) | High yields, good for introducing iodine at a specific position. |

| Halodeboronation | Arylboronic acid, I₂ | Phenylboronic acid | Metal-free option for iodination. organic-chemistry.org |

Nitration Procedures for Iodobenzonitrile Precursors

Alternatively, this compound can be synthesized by nitrating a 3-iodobenzonitrile precursor. The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.com

In the case of 3-iodobenzonitrile, the iodine atom is an ortho-, para-director and a deactivator, while the cyano group is a meta-director and a strong deactivator. The directing effects of both substituents must be considered to predict the regioselectivity of the nitration. The nitro group will predominantly be introduced at the position meta to the cyano group and ortho/para to the iodo group, which in this case leads to the desired this compound. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent the formation of dinitrated or other side products. chemistrysteps.com

A study on the nitration of deactivated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) in sulfuric acid showed that nitrobenzene (B124822) could be iodinated to form 3-iodonitrobenzene. researchgate.net This suggests that similar reagents could be effective for the nitration of iodinated benzonitriles.

Cyanation Approaches for Halogenated Nitroaryl Substrates

A third direct route involves the introduction of a cyano group onto a di-substituted benzene ring containing both iodo and nitro groups. A suitable starting material for this approach would be 1,3-diiodo-5-nitrobenzene (B1340216). biosynth.com The cyanation can be achieved through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a traditional method for the cyanation of aryl halides. tcichemicals.com More modern approaches often employ palladium or nickel catalysts, which can offer milder reaction conditions and broader functional group tolerance. organic-chemistry.orgorganic-chemistry.org For example, a palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) as the cyanide source has been developed. organic-chemistry.org A nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as the cyanating agent under visible light has also been reported. organic-chemistry.org

The choice of catalyst, ligand, and cyanide source is crucial for the success of these reactions, especially with a substrate like 1,3-diiodo-5-nitrobenzene which contains two leaving groups (iodine atoms). Selective monosubstitution can be challenging to achieve.

Indirect Synthesis and Precursor Transformations

Indirect methods for the synthesis of this compound involve the transformation of functional groups on a pre-existing substituted benzene ring.

Derivatization from Substituted Benzaldehydes (e.g., 3-Iodo-5-nitrobenzaldehyde)

This compound can be prepared from 3-iodo-5-nitrobenzaldehyde. The conversion of an aldehyde group to a nitrile group can be accomplished through a two-step process involving the formation of an oxime followed by dehydration. The aldehyde is first reacted with hydroxylamine (B1172632) to form 3-iodo-5-nitrobenzaldehyde oxime. Subsequent dehydration of the oxime, often using reagents like acetic anhydride, thionyl chloride, or various catalysts, yields the desired nitrile.

A one-pot synthesis of nitriles from aldehydes using iodine and aqueous ammonia (B1221849) has also been reported. chemicalbook.com For instance, 3-nitrobenzaldehyde (B41214) can be converted to 3-nitrobenzonitrile in high yield using this method. chemicalbook.com This suggests a potential direct conversion of 3-iodo-5-nitrobenzaldehyde to this compound.

The following table outlines the general transformation of an aldehyde to a nitrile.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Oxime Formation | Hydroxylamine (NH₂OH) | Aldoxime |

| 2 | Dehydration | Acetic anhydride, heat | Nitrile |

| One-pot | Direct Conversion | I₂, aq. NH₃ | Nitrile |

Transformations of Other Halogenated Nitrobenzonitrile Regioisomers (e.g., 2-Iodo-5-nitrobenzonitrile)

The transformation of one regioisomer to another, such as converting 2-iodo-5-nitrobenzonitrile (B11657) to this compound, is generally not a straightforward process in aromatic chemistry. Such transformations would likely involve multi-step sequences. One hypothetical route could involve the removal of the iodo group from the 2-position and its reintroduction at the 3-position. This could potentially be achieved through deiodination followed by a regioselective iodination. However, controlling the regioselectivity of the re-iodination would be challenging.

Another theoretical possibility could involve a rearrangement reaction, though such reactions are not common for simple halogenated nitrobenzonitriles under standard laboratory conditions. Therefore, the synthesis of this compound is more practically achieved through the direct synthetic routes or derivatization from a precursor like the corresponding benzaldehyde (B42025) rather than through the transformation of another halogenated regioisomer. The synthesis of 2-iodobenzonitrile (B177582) itself can be achieved through methods like direct halogenation or nitration followed by reduction. smolecule.com

Utility of 3-Nitrobenzonitrile as a Key Synthetic Intermediate

The synthesis of this compound and its structurally related derivatives often involves multi-step chemical transformations. A key starting material in some of these synthetic routes is 3-nitrobenzonitrile. Due to the electron-withdrawing nature of both the nitro and the cyano groups, direct electrophilic iodination of 3-nitrobenzonitrile is challenging. Therefore, a more strategic, multi-step approach is typically employed, highlighting the versatility of 3-nitrobenzonitrile as a foundational building block. This pathway involves the transformation of the nitro group into a more versatile functional group, facilitating the introduction of iodine, followed by the reintroduction of the nitro group at a different position.

A common synthetic strategy unfolds in the following sequence:

Reduction of the Nitro Group: The process commences with the reduction of the nitro group of 3-nitrobenzonitrile to an amino group, yielding 3-aminobenzonitrile. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.

Diazotization and Iodination (Sandmeyer Reaction): The resulting 3-aminobenzonitrile undergoes diazotization, where the amino group is converted into a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, where the diazonium group is replaced by an iodine atom, typically using potassium iodide. wikipedia.orgbyjus.comorganic-chemistry.org This step is crucial for the regioselective introduction of iodine onto the aromatic ring.

Nitration: In the final step, the synthesized 3-iodobenzonitrile is nitrated to introduce a nitro group at the 5-position. The directing effects of the cyano and iodo substituents guide the incoming nitro group to the desired location, yielding the target compound, this compound.

This multi-step process underscores the synthetic utility of 3-nitrobenzonitrile as a precursor for complex, substituted benzonitrile derivatives that are not readily accessible through direct functionalization.

Detailed Research Findings

The conversion of 3-nitrobenzonitrile to this compound is a testament to the strategic functional group manipulations in organic synthesis. The initial reduction of the nitro group is a critical step to enable the subsequent iodination.

The Sandmeyer reaction is a well-established and reliable method for the synthesis of aryl halides from aryl amines. wikipedia.orgbyjus.com In the context of synthesizing 3-iodobenzonitrile, the process involves the diazotization of 3-aminobenzonitrile, followed by treatment with an iodide salt.

The final nitration of 3-iodobenzonitrile is governed by the directing effects of the existing substituents. Both the iodo and cyano groups are deactivating and meta-directing. This ensures that the electrophilic nitration occurs at the position meta to both groups, which corresponds to the 5-position of the benzonitrile ring, thus leading to the desired this compound.

The following table outlines the sequential transformation of 3-nitrobenzonitrile into this compound, detailing the reagents and products for each step.

Table 1: Synthetic Pathway from 3-Nitrobenzonitrile to this compound

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3-Nitrobenzonitrile | Reducing agent (e.g., SnCl₂, HCl or H₂, Pd/C) | 3-Aminobenzonitrile |

The synthesis of structurally related derivatives can also commence from 3-nitrobenzonitrile. For instance, the synthesis of 3-chloro-2-iodo-5-nitrobenzonitrile involves the nitration of 3-chlorobenzonitrile (B1581422) followed by iodination. While this does not use 3-nitrobenzonitrile directly, it highlights the general strategy of sequential halogenation and nitration on a benzonitrile core.

The table below lists the chemical compounds mentioned in this article.

Reactivity of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

Reductive Transformations to Corresponding Aminoarenes

The reduction of the nitro group in this compound to an amino group yields 3-amino-5-iodobenzonitrile. This transformation is a common and crucial step in the synthesis of more complex molecules. Various reducing agents can be employed to achieve this, including metal-based reagents and catalytic hydrogenation. For instance, the reduction of a nitro group to an amino group can be carried out using reagents like tin(II) chloride or through catalytic hydrogenation with palladium on carbon (Pd/C). ambeed.com In a related compound, nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile), the nitro group was found to be reduced in rat liver to form 3-iodo-4-hydroxy-5-aminobenzonitrile. scispace.com

Catalytic Reduction Studies and Chemoselectivity Considerations

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. unimi.it A significant challenge in the reduction of molecules like this compound is achieving chemoselectivity, which is the selective reaction of one functional group in the presence of others. researchgate.net In this case, the goal is often to reduce the nitro group without affecting the nitrile or the carbon-iodine bond.

Supported metal nanoparticles, such as platinum or gold, are often employed as catalysts for such transformations. unimi.itmit.eduacs.org For example, supported Mo(VI) promoted Pt nanoparticles have been successfully used for the chemoselective hydrogenation of functionalized nitroarenes under mild conditions, leaving other functional groups intact. researchgate.net The choice of catalyst and reaction conditions is critical to prevent undesired side reactions, such as the reduction of the nitrile group or dehalogenation. Bimetallic catalysts, like Pt-Fe supported on silicon carbide, have also demonstrated high efficiency and selectivity in the hydrogenation of substituted nitroarenes under mild conditions. researchgate.net The preferential adsorption of the nitro group onto the catalyst surface is a key factor in achieving high chemoselectivity. unimi.it

| Catalyst System | Key Features | Relevant Findings | Source |

|---|---|---|---|

| Supported Mo(VI) promoted Pt nanoparticles | High chemoselectivity for nitro group reduction | Effective under mild conditions, leaving other functional groups untouched. | researchgate.net |

| Pt-Fe on SiC | Efficient under mild conditions (20°C, 1 atm H2, light irradiation) | Electronic structure of Pt and adsorption mode of the nitroarene are altered, enhancing selectivity. | researchgate.net |

| Au/TiO2 | Exclusive production of the corresponding aniline | Preferential adsorption of the nitro group at the support-nanoparticle interface. | unimi.it |

Denitrative Coupling Reactions in the Context of Nitroarenes

Denitrative coupling reactions have emerged as a powerful tool in organic synthesis, allowing for the C-NO2 bond to be replaced with a new carbon-carbon or carbon-heteroatom bond. scilit.comacs.orgresearchgate.net This approach offers an alternative to traditional cross-coupling reactions that typically utilize aryl halides. The C-NO2 bond's relative inertness allows for orthogonal reactivity in the presence of C-halogen bonds. scilit.com

Palladium and copper catalysts are commonly used to facilitate these transformations. scilit.comacs.org For instance, palladium-catalyzed denitrative Suzuki-Miyaura, Sonogashira-type, and etherification reactions have been developed. acs.orgrsc.org These reactions are proposed to proceed through an oxidative addition of the C-NO2 bond to a low-valent metal center. acs.org Nickel-catalyzed denitrative etherification has also been reported, although it is more limited to nitroarenes with electron-withdrawing groups. acs.org While direct denitrative coupling of this compound is not explicitly detailed in the provided results, the principles of these reactions on other nitroarenes suggest its potential as a substrate, where the nitro group could be targeted for coupling.

Reactivity of the Nitrile Group in this compound

The nitrile group is another key reactive site in the molecule, capable of undergoing nucleophilic additions and hydrolysis.

Nucleophilic Additions and Cycloaddition Reactions (e.g., Tetrazole Synthesis)

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A significant reaction of nitriles is their [3+2] cycloaddition with azides to form tetrazoles, which are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids. rsc.orgbeilstein-journals.orgdergipark.org.tr This reaction can be catalyzed by various species, including heterogeneous catalysts like expanded perlite (B1173460) or nanocatalysts such as boehmite@Schiff-base-Cu. rsc.orgrsc.org The general mechanism involves the activation of the nitrile group by the catalyst, followed by nucleophilic attack of the azide (B81097) ion and subsequent cyclization. rsc.org A wide range of aryl nitriles can be converted to their corresponding 5-substituted-1H-tetrazoles in good yields using these methods. rsc.org

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to an amide under acidic or basic conditions. libretexts.orgresearchgate.net The hydrolysis of nitriles in the presence of strong acids like sulfuric acid proceeds through the formation of an amide intermediate. researchgate.net The reaction is initiated by protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.org

Reactivity of the Aryl Iodide Moiety in this compound

The iodine atom attached to the aromatic ring is an excellent leaving group, making this position the primary site for numerous coupling and substitution reactions. The high reactivity of the carbon-iodine bond is a cornerstone of its application as a building block in organic synthesis.

The aryl iodide group in this compound is readily converted into carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds through well-established catalytic methods. These transformations are fundamental for the synthesis of a wide array of more complex molecules.

Carbon-Nitrogen (C-N) Bond Formation: Two primary catalytic systems are employed for the arylation of amines using aryl halides: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.org The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.orgchemrxiv.org The high reactivity of aryl iodides makes them ideal substrates for this transformation. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the arylamine product. nih.gov

Ullmann Condensation: A classical method for forming C-N bonds, the Ullmann reaction traditionally involves the coupling of an aryl halide with an amine using a stoichiometric amount of copper at high temperatures. organic-chemistry.orgmdpi.comnih.gov Modern advancements have led to catalytic versions that proceed under milder conditions, often facilitated by the use of specific ligands that stabilize the copper catalyst. nih.govacs.org

Carbon-Sulfur (C-S) Bond Formation: The formation of aryl thioethers from this compound can be achieved through copper-catalyzed coupling reactions. These reactions, sometimes referred to as Ullmann-type condensations, involve coupling the aryl iodide with a thiol or thiophenol. Copper(I) iodide (CuI) is a commonly used catalyst for this transformation, often in the presence of a base like potassium carbonate. acs.org This method provides a direct route to synthesizing aryl sulfides, which are important structural motifs in various functional materials and biologically active compounds. acs.org

| Reaction Type | Description | Typical Catalysts | Common Reagents |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond between an aryl halide and an amine. organic-chemistry.org | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., XantPhos). chemrxiv.org | Primary or secondary amines, a suitable base (e.g., Cs₂CO₃, K₃PO₄). acs.org |

| Ullmann Condensation (N-Arylation) | Copper-catalyzed formation of a C-N bond between an aryl halide and an amine. organic-chemistry.org | CuI, Cu₂O, CuO nanoparticles with ligands (e.g., amino acids, 1,10-phenanthroline). mdpi.comnih.gov | Ammonia, primary or secondary amines, N-heterocycles, a base (e.g., K₂CO₃, Cs₂CO₃). nih.gov |

| Ullmann-type Condensation (S-Arylation) | Copper-catalyzed formation of a C-S bond between an aryl halide and a thiol. | CuI, Cu(OAc)₂. acs.org | Thiols, thiophenols, a base (e.g., K₂CO₃). acs.org |

The aryl iodide moiety is an exceptionally effective handle for constructing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The reactivity of the C-I bond in the initial oxidative addition step of the catalytic cycle is a key factor. libretexts.org This makes this compound a valuable precursor in the synthesis of biaryls, styrenes, and conjugated enynes.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester. harvard.edumdpi.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org Aryl iodides are highly reactive substrates, and the electron-withdrawing nitro group on the ring of this compound further facilitates the reaction. mdpi.com This method has been used to synthesize a vast range of biaryl compounds. harvard.edu

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govdiva-portal.org A vinylic hydrogen is substituted with the aryl group, providing a direct route to styrenic compounds. diva-portal.org The reaction typically employs a palladium catalyst, a base (such as triethylamine), and is tolerant of a wide variety of functional groups. sioc-journal.cn

Sonogashira Coupling: This cross-coupling reaction creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. beilstein-journals.org The catalytic system usually consists of a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. thalesnano.comorganic-chemistry.org This reaction is the most reliable method for the synthesis of arylalkynes. sioc-journal.cn

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalytic System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | C(sp²)-C(sp²) | Pd(PPh₃)₄, Pd(OAc)₂ with ligands, Base (e.g., K₂CO₃, Cs₂CO₃). libretexts.orgharvard.edu | Biaryl or Styrene derivatives |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, Pd₂(dba)₃ with ligands, Base (e.g., Et₃N). nih.govfu-berlin.de | Substituted Alkenes |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂, CuI, Amine base (e.g., Et₃N). beilstein-journals.orgorganic-chemistry.org | Arylalkynes |

Beyond its covalent reactivity, the iodine atom in this compound can participate in significant non-covalent interactions, most notably halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis basic site (the halogen bond acceptor).

In this compound, the iodine atom is bonded to an electron-deficient aromatic ring, which enhances its ability to act as a strong halogen bond donor. The Lewis basic sites can be the nitrogen atom of the nitrile group or the oxygen atoms of the nitro group on an adjacent molecule. These interactions can direct the self-assembly of molecules in the solid state, leading to the formation of ordered supramolecular structures. Research on related systems, such as the co-crystal assembly of 1,4-diiodobenzene (B128391) with 3,5-dinitrobenzoic acid, provides a strong model for how these forces can dictate crystal packing. chemchart.com This predictable, directional interaction is a powerful tool in crystal engineering and the design of supramolecular materials. cas.cz

| Interaction Type | Donor Site on this compound | Potential Acceptor Sites | Significance |

|---|---|---|---|

| Halogen Bonding | Iodine atom (electrophilic region) | Nitrogen atom of the nitrile group, Oxygen atoms of the nitro group (on another molecule). | Directs self-assembly, controls crystal packing, formation of ordered supramolecular architectures. chemchart.com |

Advanced Characterization Techniques for 3 Iodo 5 Nitrobenzonitrile and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic analysis is fundamental to the characterization of 3-Iodo-5-nitrobenzonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy offer non-destructive analysis, providing a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. By observing the magnetic behavior of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The benzene (B151609) ring has three protons, and their chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, as well as the iodo (-I) group.

The electron-withdrawing nature of the nitro and cyano groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values). The protons on the aromatic ring of this compound are expected to appear as distinct signals due to their different chemical environments. The proton at the C2 position is anticipated to be the most deshielded due to its proximity to both the iodine and nitro groups. The protons at the C4 and C6 positions will also be deshielded, with their exact chemical shifts influenced by the combined electronic effects of the substituents.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | t (triplet) | ~1.5 |

| H-4 | 8.6 - 8.8 | dd (doublet of doublets) | ~1.5, ~0.5 |

| H-6 | 8.5 - 8.7 | dd (doublet of doublets) | ~1.5, ~0.5 |

Note: The predicted data is based on the analysis of similar substituted benzonitriles and nitrobenzenes. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring and the one carbon atom of the nitrile group.

The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbon atom attached to the iodine (C3) is expected to show a signal at a relatively high field (lower ppm) due to the "heavy atom effect" of iodine. The carbons attached to the nitro (C5) and cyano (C1) groups will be significantly deshielded and appear at a lower field (higher ppm). The quaternary carbons (C1, C3, and C5) are typically observed as weaker signals compared to the carbons bearing hydrogen atoms.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 115 - 120 |

| C-2 | 140 - 145 |

| C-3 (C-I) | 90 - 95 |

| C-4 | 135 - 140 |

| C-5 (C-NO₂) | 148 - 152 |

| C-6 | 125 - 130 |

| C≡N | 116 - 118 |

Note: The predicted data is based on the analysis of similar substituted benzonitriles and iodinated aromatic compounds. Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. molbase.com For this compound, two nitrogen signals are expected: one for the nitrile group (-CN) and one for the nitro group (-NO₂). The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic nature of the nitrogen-containing functional groups. nih.gov

Predicted ¹⁵N NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift Range (δ, ppm, referenced to CH₃NO₂) |

| Nitrile (-C≡N) | -140 to -120 |

| Nitro (-NO₂) | -20 to +10 |

Note: These are general ranges for aromatic nitriles and nitro compounds. The specific values for this compound may lie within these ranges.

Hyperpolarized NMR is a set of techniques designed to dramatically increase the signal intensity in NMR spectroscopy, sometimes by several orders of magnitude. This is particularly useful for nuclei with low sensitivity, such as ¹³C and ¹⁵N. Methods like dynamic nuclear polarization (DNP) and parahydrogen-induced polarization (PHIP) can be employed to enhance the NMR signals of this compound and its derivatives.

The application of hyperpolarized NMR could enable the rapid acquisition of ¹³C and ¹⁵N NMR spectra with a high signal-to-noise ratio, even at low concentrations. This would facilitate the detailed structural analysis and could be particularly valuable for studying reaction mechanisms or interactions involving this compound. For instance, hyperpolarized ¹³C NMR could be used to trace the metabolic fate of a derivative in a biological system, while hyperpolarized ¹⁵N NMR could provide enhanced insight into the electronic environment of the nitrile and nitro groups.

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The combination of both techniques provides a more complete vibrational profile of the compound.

For this compound, characteristic vibrational frequencies are expected for the nitrile group (C≡N stretch), the nitro group (symmetric and asymmetric N-O stretches), the C-I bond, and the aromatic ring (C-H and C=C stretches).

Predicted Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C≡N Stretch | 2230 - 2240 | 2230 - 2240 |

| Asymmetric NO₂ Stretch | 1520 - 1540 | 1520 - 1540 |

| Symmetric NO₂ Stretch | 1340 - 1360 | 1340 - 1360 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C-I Stretch | 600 - 500 | 600 - 500 |

Note: The predicted data is based on the analysis of similar substituted aromatic compounds. Actual experimental values may vary.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The key functional groups in this compound are the nitrile (-C≡N), the nitro (-NO₂), and the substituted benzene ring. The nitrile group typically exhibits a sharp, medium-intensity absorption band in the region of 2240-2220 cm⁻¹. The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1550-1490 cm⁻¹ and a symmetric stretch in the 1355-1315 cm⁻¹ range. The C-I bond has a stretching vibration that appears in the far-infrared region, typically below 600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are anticipated in the 900-690 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Variable |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Medium, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Variable |

| Asymmetric NO₂ Stretch | 1550 - 1490 | Strong |

| Symmetric NO₂ Stretch | 1355 - 1315 | Strong |

| C-I Stretch | < 600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The nitrile (-C≡N) stretching vibration, which is often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum in the same 2240-2220 cm⁻¹ region. The symmetric stretch of the nitro (-NO₂) group is also expected to be a prominent feature in the Raman spectrum, appearing in the 1355-1315 cm⁻¹ range. The aromatic ring vibrations will also be visible, providing a characteristic fingerprint for the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of 1-Iodo-3-nitrobenzene, a closely related compound, can provide an estimate of the expected absorption maxima. A study on a derivative of 2-iodo-5-nitrobenzonitrile (B11657) used in dye-sensitized solar cells showed strong absorption peaks, with a maximum absorption wavelength at 448 nm in acetonitrile, attributed to intramolecular charge transfer. rsc.org It is expected that this compound will exhibit characteristic absorption bands in the UV region, likely influenced by the electronic effects of the iodo, nitro, and nitrile substituents on the benzene ring.

Mass Spectrometry Techniques (e.g., HRMS, LC/MSD, Orbitrap MS, FT-ICR MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining highly accurate mass measurements, which can confirm the elemental formula of this compound (C₇H₃IN₂O₂). The theoretical exact mass of this compound can be calculated and compared with the experimentally determined value.

Mass spectra of related compounds like 3-nitrobenzonitrile (B78329) and 4-nitrobenzonitrile show characteristic fragmentation patterns. massbank.eu Common fragmentation pathways for nitroaromatic compounds involve the loss of NO, NO₂, and the cyano group. For this compound, fragmentation would likely involve the loss of the nitro group, the iodine atom, and the nitrile group, leading to characteristic fragment ions. Techniques like LC/MSD (Liquid Chromatography/Mass Selective Detector), Orbitrap MS, and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide high sensitivity and resolution for the analysis of this compound and its potential derivatives or impurities.

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-NO₂]⁺ | Loss of a nitro group |

| [M-I]⁺ | Loss of an iodine atom |

| [M-CN]⁺ | Loss of a nitrile group |

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of this compound. A reversed-phase HPLC method would be the most common approach for this type of compound.

A typical HPLC system for the analysis of this compound would likely employ a C18 column. The mobile phase would consist of a mixture of an aqueous component (like water with a small amount of acid, e.g., formic or acetic acid, to improve peak shape) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient elution of the compound and any potential impurities with different polarities. Detection would typically be performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The retention time of the main peak would be characteristic of this compound under the specific chromatographic conditions, and the area of the peak would be proportional to its concentration, allowing for quantitative analysis and purity determination. nih.govresearchgate.net

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile |

| Elution | Gradient (e.g., starting with a lower percentage of B and increasing over time) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions involving this compound and its subsequent derivatives. Its simplicity, speed, and low cost make it a valuable tool for qualitatively assessing the progress of a reaction by observing the consumption of starting materials and the formation of products.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is based on the polarity of the compounds. In the context of reactions with this compound, which is a relatively polar molecule due to the presence of the nitrile and nitro groups, the choice of the eluent system is critical for achieving clear separation between the starting material, intermediates, and the final product.

A common application of TLC is in monitoring cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine atom of this compound is replaced. For instance, in a hypothetical Sonogashira coupling reaction between this compound and a terminal alkyne, TLC can be used to track the disappearance of the starting iodo-benzonitrile and the appearance of the new, less polar alkyne-substituted product.

To monitor the reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate alongside the starting materials as references. The plate is then developed in a suitable solvent system. The positions of the spots are visualized, typically under UV light, as aromatic compounds like this compound and its derivatives are often UV-active.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. Different compounds will have different Rf values in a given eluent system. Generally, more polar compounds interact more strongly with the polar stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values.

The selection of an appropriate eluent system is crucial for effective separation. For polar aromatic compounds like this compound, mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate are commonly employed. The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents to achieve optimal separation of the spots.

Detailed Research Findings

In a representative synthetic transformation, such as the Sonogashira coupling of this compound with phenylacetylene to yield 3-nitro-5-(phenylethynyl)benzonitrile, TLC is an effective method for monitoring the reaction's progress. The progress can be visualized by the gradual disappearance of the spot corresponding to this compound and the simultaneous appearance of a new spot for the product.

The choice of the mobile phase is determined experimentally to provide a significant difference in the Rf values of the starting material and the product. Below is a data table illustrating hypothetical Rf values for the starting material and the product in different solvent systems.

| Solvent System (Hexane:Ethyl Acetate) | This compound (Starting Material) Rf | 3-Nitro-5-(phenylethynyl)benzonitrile (Product) Rf | Observations |

| 9:1 | 0.15 | 0.25 | Both spots are low on the plate, indicating insufficient elution power. Separation is minimal. |

| 7:3 | 0.35 | 0.55 | Good separation between the starting material and the product. This system is suitable for monitoring the reaction. |

| 1:1 | 0.60 | 0.80 | Both spots are high on the plate, reducing the resolution and making it difficult to accurately assess the reaction progress. |

| 3:7 | 0.85 | 0.95 | The spots are too close to the solvent front, leading to poor separation and inaccurate Rf values. |

From the table, a 7:3 mixture of hexane and ethyl acetate provides the optimal separation, allowing for clear visualization of the consumption of the starting material and the formation of the product. At the beginning of the reaction (t=0), a spot corresponding to this compound would be prominent. As the reaction proceeds, the intensity of this spot would decrease, while a new spot for the product would appear and intensify. The reaction is considered complete when the spot for the starting material is no longer visible on the TLC plate.

Computational Chemistry and Theoretical Studies on 3 Iodo 5 Nitrobenzonitrile

Quantum Chemical Calculations

No published studies containing DFT calculations for the electronic structure and molecular properties of 3-Iodo-5-nitrobenzonitrile are currently available.

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound.

Specific Molecular Electrostatic Potential (MEP) maps for this compound have not been reported in the scientific literature.

Molecular Modeling and Simulation

A detailed conformational analysis of this compound is not present in the available literature.

There are no specific studies on the intermolecular interactions of this compound using techniques such as Hirshfeld surface analysis.

Potential Academic Applications and Broader Research Contexts of 3 Iodo 5 Nitrobenzonitrile

Role as a Building Block in Complex Organic Synthesis

The unique electronic and steric properties of 3-iodo-5-nitrobenzonitrile establish it as a valuable intermediate in multi-step organic synthesis. The three functional groups—iodo, nitro, and nitrile—each offer distinct reactivity, allowing for sequential and regioselective transformations. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group for various cross-coupling reactions. wikipedia.org

Nitrogen-containing heterocycles are fundamental scaffolds in a vast majority of pharmaceuticals, agrochemicals, and biologically active natural products. nih.govnih.govmdpi.com These ring systems are present in vitamins, nucleic acids, and alkaloids, highlighting their importance. nih.govresearchgate.net The development of efficient methods to construct these complex structures is a central goal of synthetic organic chemistry. frontiersin.org

This compound serves as an ideal starting material for building such frameworks. The iodo group can be readily substituted through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. Subsequently, the nitro and nitrile groups can be chemically modified—for instance, through reduction to an amine and a primary amine (via a methylamine), respectively—to facilitate cyclization and form the desired heterocyclic core. This sequential reactivity allows for the construction of diverse and complex nitrogen-containing ring systems.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Target Heterocycle Class | Synthetic Strategy | Key Reactions |

|---|---|---|

| Indoles/Azaindoles | Introduction of an alkyne via Sonogashira coupling, followed by reductive cyclization. | Sonogashira coupling, Nitro group reduction, Cyclization. |

| Quinolines/Quinoxalines | Coupling with a suitable partner to introduce a two-carbon unit, followed by reduction of the nitro group and condensation/cyclization. | Suzuki or Stille coupling, Nitro group reduction, Condensation. |

| Benzimidazoles | Reduction of the nitro group to an amine, followed by reaction of the resulting diamine (after nitrile group modification) with a carbonyl compound. | Nitro group reduction, Nitrile group hydrolysis/reduction, Cyclocondensation. |

| Phenanthridines | Suzuki coupling with a 2-formylphenylboronic acid, followed by reductive cyclization of the resulting biaryl system. | Suzuki coupling, Reductive amination/cyclization. |

The pursuit of novel functional materials with tailored electronic, optical, or physical properties is a significant area of modern chemistry. this compound can be incorporated into larger molecular architectures to create such materials. The strong electron-withdrawing nature of the nitro and nitrile groups can be exploited to tune the electronic characteristics of conjugated systems, which is crucial for applications in organic electronics.

Furthermore, this compound can be a key component in the synthesis of molecular probes. biosyn.com Fluorescent probes, for example, are designed to detect specific analytes or changes in the cellular environment. semanticscholar.org The benzonitrile (B105546) core can be functionalized through its iodo group to attach it to a fluorophore or a recognition moiety. The nitro group, known to often quench fluorescence, can be used to create "turn-on" sensors where a reaction involving the nitro group restores fluorescence, signaling the presence of the target. google.com

Environmental Chemistry Research

Halogenated organic compounds, including those containing iodine, are of significant environmental interest due to their persistence and potential for bioaccumulation. researchgate.netnih.gov While many are synthetic, organoiodine compounds are also produced naturally in marine environments and through microbial activity. wikipedia.org Research into their environmental behavior is crucial for understanding their impact and developing remediation strategies. tecamgroup.com

Halogenated nitriles can be formed as byproducts during water disinfection processes. In environmental systems, organoiodine compounds can arise from the reaction of iodide with natural organic matter (NOM) in the presence of naturally occurring oxidants like manganese dioxide. acs.orgnih.gov This process, known as abiotic formation, can lead to a wide variety of iodinated organic molecules. nih.gov

Once released into the environment, the fate of compounds like this compound is governed by their physical and chemical properties. Due to the presence of the halogen, such compounds often exhibit hydrophobic characteristics, leading them to partition from water into soil, sediments, and biota. researchgate.net Their transport and distribution are influenced by factors such as water solubility, volatility, and their tendency to adsorb to organic matter. researchgate.netresearchgate.net The study of halogenated compounds in processes like incineration is also an area of active research to understand their transformation and potential release. record-net.org

The environmental persistence of a compound is determined by its resistance to degradation. The carbon-iodine bond is considerably weaker than other carbon-halogen bonds, which can make organoiodine compounds more susceptible to degradation compared to their chlorinated or brominated analogs. wikipedia.org

Microbial activity is a primary driver of the degradation of halogenated aromatic compounds in the environment. nih.govnih.gov Microorganisms have evolved diverse enzymatic pathways to break down these substances. researchgate.netmdpi.com For a molecule like this compound, several degradation pathways are plausible. Reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom, is a common process under anaerobic (oxygen-free) conditions. wikipedia.org The nitro group can also be readily reduced by microorganisms to an amino group. Subsequent steps often involve hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes, followed by ring cleavage to yield simpler, non-toxic metabolites. nih.gov

Table 2: Potential Microbial Degradation Steps for this compound

| Degradation Step | Environmental Condition | Enzymatic Process | Resulting Intermediate |

|---|---|---|---|

| Reductive Dehalogenation | Anaerobic | Reductive dehalogenase | 3-Nitrobenzonitrile (B78329) |

| Nitro Reduction | Anaerobic/Aerobic | Nitroreductase | 3-Amino-5-iodobenzonitrile |

| Hydroxylation | Aerobic | Dioxygenase / Monooxygenase | Iodinated/nitrated catechol derivatives |

| Ring Cleavage | Aerobic | Dioxygenase | Aliphatic acids |

Development of Analytical Reagents and Probes

In analytical chemistry, reagents are often needed to derivatize a target molecule to enhance its detectability by instruments like HPLC or mass spectrometers. The reactive nature of the iodo and nitro groups on this compound makes it a candidate for development as a derivatizing agent. By reacting with a functional group on an analyte (e.g., an amine or thiol), it can attach its benzonitrile moiety, which can improve chromatographic separation or ionization efficiency.

As an extension of its role in synthesizing functional probes (Section 6.1.2), the molecule itself can be the basis for analytical probes. Its distinct structure could be used to design probes for specific enzymes or cellular components. For instance, a probe could be designed where the reduction of the nitro group by a specific nitroreductase enzyme triggers a detectable change, such as the release of a colored or fluorescent molecule, allowing for the quantification of enzyme activity.

Applications in Colorimetric Assays

Colorimetric assays offer a straightforward and visual method for the detection and quantification of chemical species. The application of this compound in this field is predicated on its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The benzene (B151609) ring of this molecule is rendered highly electron-deficient by the combined electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. This electronic deficiency makes the carbon atom attached to the iodine atom highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orgyoutube.com

When a nucleophilic analyte is introduced, it can displace the iodide leaving group. If the incoming nucleophile is itself colored, or if the resulting product has a distinct color, the reaction can form the basis of a colorimetric sensor. The reaction typically proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex, which is often highly colored. youtube.com The intensity of the color produced would be proportional to the concentration of the analyte, allowing for quantitative analysis.

The strong activation provided by both the ortho-cyano group and the para-nitro group relative to the iodine leaving group suggests that reactions could proceed under mild conditions, enhancing the practicality of such an assay. wikipedia.orgmasterorganicchemistry.com This positions this compound as a promising reagent for developing new colorimetric tests for various nucleophiles, such as thiols, amines, or certain anions.

Chemical Sensing Platforms

Beyond simple colorimetric assays, this compound possesses properties that make it a candidate for integration into more advanced chemical sensing platforms.

Electrochemical Sensors: The nitro group is electrochemically active and can be reduced at an electrode surface. iiste.org The precise potential at which this reduction occurs is sensitive to the electronic environment of the molecule. A sensing platform could be designed by immobilizing this compound onto an electrode. The binding of an analyte near the nitro group could perturb its electronic state, leading to a measurable shift in the reduction potential. This principle is widely used in the electrochemical detection of nitroaromatic compounds. rsc.orgmdpi.comacs.org The reduction of the nitro group to a hydroxylamine (B1172632) or amine derivative is a well-studied process that can offer high sensitivity. usd.edursc.org

Fluorescence-Based Sensors: Nitroaromatic compounds are well-known quenchers of fluorescence. mdpi.com This property can be harnessed in sensor design. For instance, a fluorescent molecule (a fluorophore) could be paired with this compound. In the initial state, the fluorescence would be "off" due to quenching. A reaction at one of the functional groups, such as the displacement of the iodide by an analyte, could alter the distance or electronic interaction between the fluorophore and the nitroaromatic quencher, leading to a "turn-on" fluorescence signal. acs.org

Surface Functionalization: The carbon-iodine bond is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. unistra.frnobelprize.org This reactivity provides a robust method for covalently attaching this compound to various surfaces, including gold nanoparticles, graphene, or polymer films. Such functionalized surfaces could serve as the core of a sensor, where the immobilized molecule acts as a specific recognition site for target analytes.

Contribution to Fundamental Understanding of Aromatic Substitution and Reactivity

This compound serves as an excellent model compound for studying the principles of aromatic reactivity, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The reactivity of a substituted benzene ring is governed by the electronic properties of its substituents, which can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The nitro and cyano groups have large positive σ values, highlighting their powerful electron-withdrawing nature, whereas the iodo group is moderately withdrawing.

| Substituent | σmeta | σpara |

|---|---|---|

| -I | +0.35 | +0.18 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from various studies. wikipedia.orgviu.ca

Nucleophilic Aromatic Substitution (SNAr): This molecule is highly activated towards SNAr. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. masterorganicchemistry.com The stability of this negatively charged intermediate is crucial. In this compound, the negative charge of the intermediate is stabilized through resonance by both the cyano group (ortho to the site of attack) and the nitro group (para to the site of attack). wikipedia.orgyoutube.com This dual activation makes the compound significantly more reactive than mono-substituted haloarenes. researchgate.net Studying its reaction rates with various nucleophiles can provide valuable quantitative data on the synergistic effects of multiple electron-withdrawing groups in SNAr reactions.

Palladium-Catalyzed Cross-Coupling: In transition metal-catalyzed reactions like the Suzuki or Sonogashira couplings, the first step is often the oxidative addition of the aryl halide to the metal center (e.g., Palladium(0)). nobelprize.org The reactivity of aryl halides in this step generally follows the order I > Br > Cl >> F, corresponding to the C-X bond strength. unistra.fr Therefore, the C-I bond in this compound is expected to be highly reactive. Furthermore, the electron-deficient nature of the aromatic ring, due to the nitro and cyano groups, can accelerate the rate of oxidative addition, making this compound a highly active coupling partner. Investigating its performance in these reactions can contribute to a deeper understanding of electronic effects in catalyst-substrate interactions. researchgate.net

In contrast, the compound is severely deactivated towards electrophilic aromatic substitution. The powerful electron-withdrawing nature of the substituents removes electron density from the π-system, making it unattractive to electrophiles. nih.gov This pronounced difference in reactivity highlights the profound influence of substituents on the chemical behavior of aromatic rings.

Q & A

Q. What are the common synthetic routes for preparing 3-Iodo-5-nitrobenzonitrile, and what analytical techniques confirm its structure?

- Methodological Answer : Synthesis typically involves sequential nitration and iodination. For example, nitration of 3-iodobenzonitrile can be performed using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (135°C) to avoid over-nitration . Iodination may employ electrophilic substitution or metal-catalyzed methods. Structural confirmation relies on ¹H/¹³C NMR (distinct aromatic splitting patterns), IR spectroscopy (C≡N stretch at ~2230 cm⁻¹), and mass spectrometry (molecular ion at 293.02 g/mol) .

Q. How do the electronic effects of nitro and iodo substituents influence benzonitrile's reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that deactivates the ring, directing substitutions to the meta position relative to itself. The iodo group (-I), while weakly deactivating, acts as an ortho/para director. Together, they create a regioselective environment favoring reactions at specific positions (e.g., para to iodine) .

Q. What spectroscopic features distinguish this compound from its structural isomers?

- Methodological Answer : ¹H NMR reveals unique splitting patterns: aromatic protons adjacent to -NO₂ and -I show distinct deshielding. X-ray crystallography can resolve positional ambiguity by mapping substituent geometry. IR identifies the nitrile group, while isotopic patterns in mass spectrometry (e.g., iodine's isotopic signature) further differentiate isomers .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Conduct reactions in a fume hood to mitigate exposure to toxic vapors. Use PPE (nitrile gloves, goggles) and avoid incompatible materials (e.g., oxidizers). Decomposition products like nitrogen oxides (NOₓ) require proper ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from nitration conditions (e.g., acid ratios, temperature gradients). Systematic optimization via Design of Experiments (DOE) can identify critical variables. For example, lower temperatures (e.g., 100°C) may reduce byproducts, while slow reagent addition improves reproducibility .

Q. What strategies mitigate decomposition risks during nitration of iodinated benzonitriles?

Q. How does the nitro group affect catalytic efficiency in Ullmann coupling reactions with this compound?

- Methodological Answer : The -NO₂ group can deactivate copper catalysts, requiring higher temperatures (≥150°C) or stronger ligands (e.g., 1,10-phenanthroline). Contrasting literature reports suggest testing solvent polarity (e.g., DMF vs. DMSO) to balance catalyst activity and substrate stability .

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. Molecular orbital analysis (e.g., HOMO/LUMO localization) predicts preferred coupling positions. For example, the iodine atom’s σ-hole may favor Sonogashira coupling at the para position .

Q. What experimental approaches validate the biological activity of this compound derivatives?

- Methodological Answer : Derivatize the nitrile to amines (via catalytic hydrogenation) or amides for bioactivity screening. Use SAR studies to correlate substituent patterns with activity (e.g., antimicrobial assays). Ensure purity via HPLC (>98%) and validate assays with positive/negative controls .

Q. How can researchers address discrepancies in reported biological activities of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.